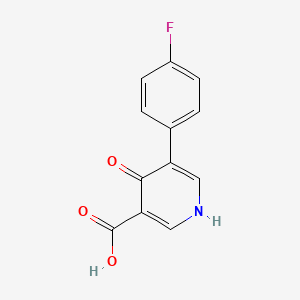

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Chemical Structure and Properties 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 1052114-81-4) is a pyridine derivative with a fluorinated phenyl substituent at position 5, a ketone at position 4, and a carboxylic acid group at position 2. Its molecular formula is C₁₂H₈FNO₃, with a molecular weight of 233.2 g/mol . The compound is synthesized via hydrolysis of its methyl ester precursor under alkaline conditions (NaOH, 100°C), achieving near-quantitative yields . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing amide derivatives using coupling agents like HATU and DIPEA .

Applications The compound is utilized in drug discovery for its role in targeting pathways such as autophagy and DNA damage in cancer therapy . Its derivatives are evaluated against hepatocellular carcinoma (Huh7, HepG2) and normal cells (HRM), demonstrating selective cytotoxicity .

Properties

IUPAC Name |

5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTVDTIADHKZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. For this specific compound, the following steps are generally followed:

Starting Materials: 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

Reaction Conditions: The reactants are mixed in ethanol and heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 5-(4-Fluorophenyl)pyridine-3-carboxylic acid.

Reduction: 5-(4-Fluorophenyl)-4-hydroxy-1,4-dihydropyridine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is studied for its potential as a calcium channel blocker. Compounds with similar structures have shown efficacy in modulating calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and angina. Its ability to interact with calcium channels makes it a candidate for drug development in this area.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Structure : Replaces the pyridine ring with a naphthyridine core, introducing additional nitrogen atoms and chlorine/fluorine substituents .

- Synthesis : Two-step process (substitution + hydrolysis) with a 63.69% overall yield .

- Bioactivity : Acts as a c-Met kinase inhibitor, showing promise against breast and lung cancers .

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid

- Structure : Features a dimethoxyethyl group at position 1 and methoxy/methoxycarbonyl groups at positions 5 and 6 .

- Application : Intermediate for dolutegravir derivatives with anti-liver cancer activity .

- Key Difference : The dimethoxyethyl group increases hydrophilicity, contrasting with the lipophilic 4-fluorophenyl group in the target compound.

Substituent Modifications

5-Hydroxy-1-(4-methoxybenzyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid

- Structure : Substitutes the 4-fluorophenyl group with a 4-methoxybenzyl moiety and introduces a hydroxyl group at position 5 .

2,6-Diaryl-4-oxo-1,4-dihydropyridine-3-carboxylic Acids

- Synthesis : Prepared via Mo(CO)₆-mediated rearrangement, enabling diverse aryl/hetaryl substitutions at positions 2 and 6 .

- Key Feature : These derivatives exhibit tunable electronic properties, with electron-withdrawing groups (e.g., -CF₃) enhancing metabolic stability compared to the parent compound’s fluorine substituent .

Functional Group Reactivity

Carboxylic Acid Derivatives

- Esterification : The target compound reacts with 2,2,2-trifluoroethyl triflate to form lipophilic esters, improving membrane permeability .

- Amidation: Coupling with amines (e.g., 4-(4-amino-2-fluorophenoxy)hexahydro-naphthalene) yields bioactive amides, a strategy shared with naphthyridine analogues .

Biological Activity

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 1052114-81-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.2 g/mol

- IUPAC Name : 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine exhibit significant anticancer properties. In particular, the compound has been evaluated for its effects on A549 human lung adenocarcinoma cells.

Findings from Case Studies

-

Cell Viability Assays :

- The compound exhibited a structure-dependent anticancer activity. For instance, when exposed to a concentration of 100 µM for 24 hours, it resulted in varying cell viability rates:

- Comparative Analysis :

Antimicrobial Activity

The antimicrobial potential of 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine derivatives has also been investigated, particularly against multidrug-resistant strains.

Key Research Insights

- Pathogen Resistance :

- Screening Results :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives, and how do reaction conditions influence product yields?

- Methodological Answer : The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates often involves Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, achieving yields of 37–46% for methyl esters compared to lower yields (13–25%) for ethyl esters . Molecular sieves and refluxing in xylene are critical for facilitating cyclization. For 2,6-diaryl-substituted derivatives, the isoxazole strategy is preferred due to its ability to accommodate diverse aryl/hetaryl groups . Optimization includes selecting methyl esters over ethyl analogs and using catalysts like Mo(CO)₆ to enhance regioselectivity .

Q. What analytical techniques are recommended for characterizing tautomeric forms of 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives?

- Methodological Answer : Differential scanning calorimetry (DSC), hot-stage microscopy (HSM), and thermogravimetric analysis (TGA) are essential for identifying polymorphic transitions. For example, anhydrate forms of 4-hydroxynicotinic acid convert to form III upon heating, while hydrate forms dehydrate at distinct temperatures . X-ray crystallography and solid-state NMR further resolve hydrogen-bonding patterns and tautomeric states (e.g., 4-HNA vs. 4-ODHPCA) .

Q. How should researchers handle storage and stability of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid to ensure sample integrity?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Use organic solvents (e.g., DMSO or DMF) for dissolution, as aqueous solutions may require pH adjustment to avoid hydrolysis. Shelf life under these conditions is typically 1 year .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar 4-oxo-1,4-dihydropyridine-3-carboxylates?

- Methodological Answer : Discrepancies often arise from substituent effects. For instance, a 5-methyl group enhances antibacterial activity in cyclopropyl-substituted naphthyridines but reduces efficacy in tert-butyl analogs . Systematic structure-activity relationship (SAR) studies, combined with molecular docking or density functional theory (DFT) calculations, can clarify electronic and steric influences. For example, the (3S)-3-aminopyrrolidine moiety in BMY 43748 significantly improves in vivo activity by optimizing target binding .

Q. What strategies optimize the synthesis of 2,6-diaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid?

- Methodological Answer : The isoxazole strategy enables access to 2,6-diaryl derivatives via Mo(CO)₆-mediated cyclization. Key steps include:

- Using methyl 2-(isoxazol-5-yl)-3-oxopropanoates as precursors.

- Incorporating aryl/hetaryl groups at positions 2 and 6 through regioselective substitution .

- Purifying via column chromatography with ethyl acetate/hexane gradients to isolate high-purity products (>95%) .

Q. How do polymorphic forms of 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives impact pharmacological activity?

- Methodological Answer : Polymorphs exhibit distinct hydrogen-bonding networks, affecting solubility and bioavailability. For example, anhydrate III of 4-hydroxynicotinic acid is the most thermodynamically stable form, making it preferable for formulation . Researchers should screen polymorphs using DSC and HSM, followed by dissolution testing in biorelevant media to correlate crystal structure with activity.

Q. What methodologies are effective for evaluating the antiviral potential of 4-oxo-1,4-dihydropyridine-3-carboxylates?

- Methodological Answer : Integrase inhibition assays (e.g., strand-transfer assays) are critical for HIV-1 research. For Dolutegravir intermediates like 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, optimize synthetic routes via one-pot methods using methyl 4-chloroacetoacetate as a starting material . Validate potency using cell-based antiviral assays (e.g., MT-4 cell line) and resistance profiling against mutant HIV strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.